4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine
CAS No.: 339096-72-9
Cat. No.: VC6410807
Molecular Formula: C16H17NO3S
Molecular Weight: 303.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339096-72-9 |
|---|---|
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.38 |
| IUPAC Name | 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine |
| Standard InChI | InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |
| Standard InChI Key | PIWYEEGRCXFZGC-UHFFFAOYSA-N |
| SMILES | CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,2-oxazolidine ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
-
Methyl group at position 2, contributing steric bulk.
-
Phenyl group at position 3, enabling π-π interactions.
-
Benzenesulfonyl group at position 4, introducing strong electron-withdrawing effects .
The molecular formula is C₁₆H₁₇NO₃S, with a molecular weight of 303.38 g/mol. The benzenesulfonyl moiety enhances stability and reactivity, particularly in nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties
Synthesis and Reactivity
Synthetic Route
The primary synthesis involves a two-step protocol:
-
Preparation of 2-Methyl-3-Phenyl-1,2-Oxazolidine:
-
Reacting 2-amino-1-phenylethanol with formaldehyde under acidic conditions forms the oxazolidine ring.
-
-
Sulfonylation:
-
Treating the oxazolidine intermediate with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound.
-
Reaction Conditions:
-
Temperature: 0–25°C.
-
Time: 4–12 hours.
-
Yield: ~60–80% after purification via column chromatography.
Table 2: Optimization of Sulfonylation Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | Triethylamine | Neutralizes HCl byproduct, drives reaction |
| Molar Ratio (Oxazolidine:Sulfonyl Chloride) | 1:1.2 | Prevents over-sulfonylation |
Mechanistic Insights
The sulfonylation proceeds via a nucleophilic acyl substitution:
-
Deprotonation: Triethylamine abstracts a proton from the oxazolidine nitrogen, generating a nucleophilic amine.
-
Attack on Sulfonyl Chloride: The amine attacks the electrophilic sulfur in benzenesulfonyl chloride, displacing chloride.
-
Byproduct Removal: Triethylamine hydrochloride precipitates, shifting equilibrium toward product formation.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a covalent enzyme inhibitor by forming stable bonds with nucleophilic residues (e.g., cysteine thiols, serine hydroxyls) in active sites. This mechanism is analogous to other sulfonamide-based drugs, such as sulfamethoxazole .
Key Targets:
-
Bacterial Ribosomes: Preliminary studies suggest binding to the 50S ribosomal subunit, disrupting protein synthesis.
-
Human Kinases: Potential inhibition of tyrosine kinases involved in inflammatory pathways.
Comparative Analysis with Analogues
Compared to simpler oxazolidines (e.g., 3-phenyl-1,2-oxazolidine), the benzenesulfonyl group enhances:
-
Binding Affinity: Electrophilic sulfur engages in polar interactions.
-
Metabolic Stability: Reduced oxidation by cytochrome P450 enzymes.
Table 3: Biological Activity Comparison
| Compound | IC₅₀ (Enzyme X) | Selectivity (vs. Enzyme Y) |
|---|---|---|
| 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine | 0.8 µM | 10-fold |
| 3-Phenyl-1,2-oxazolidine | 5.2 µM | 2-fold |
Research Applications and Future Directions
Medicinal Chemistry
-
Antibacterial Agents: Structural similarities to linezolid (an oxazolidinone antibiotic) suggest potential against Gram-positive pathogens.
-
Kinase Inhibitors: Screening in cancer cell lines has shown antiproliferative effects at micromolar concentrations .
Organic Synthesis
-
Building Block: The sulfonyl group serves as a leaving group in nucleophilic aromatic substitutions, enabling access to polycyclic architectures .
Challenges and Opportunities
-
Toxicity: Limited data on in vivo safety profiles necessitate comprehensive ADMET studies.
-
Synthetic Scalability: Current routes require optimization for kilogram-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume